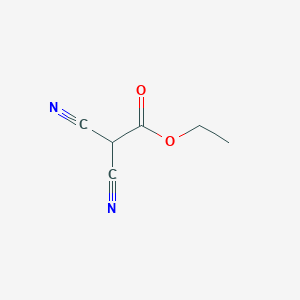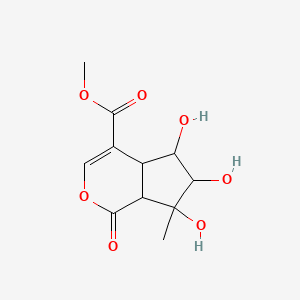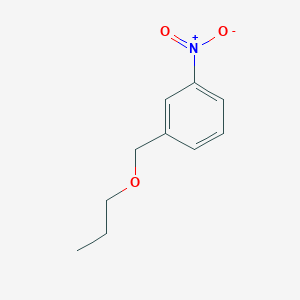![molecular formula C11H22OSi B14435143 Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- CAS No. 82865-59-6](/img/no-structure.png)
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 1-ethenyl-2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- typically involves the reaction of tert-butylchlorodimethylsilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed under anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The molecular targets and pathways involved include interactions with surface hydroxyl groups and subsequent polymerization or cross-linking reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethyl-1-propenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in materials science and industry.
Propiedades
| 82865-59-6 | |
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-penta-1,4-dien-3-yloxysilane |
InChI |
InChI=1S/C11H22OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8-10H,1-2H2,3-7H3 |
Clave InChI |
HTYKCIDTKLRAHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)


